molecular formula C9H15N5 B12120489 2-Amino-4-methyl-6-piperidinotriazine CAS No. 30084-28-7

2-Amino-4-methyl-6-piperidinotriazine

Cat. No.: B12120489
CAS No.: 30084-28-7
M. Wt: 193.25 g/mol
InChI Key: QSGLOPSPZDGXOT-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-piperidinotriazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of an amino group, a methyl group, and a piperidine ring in its structure makes this compound a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-6-piperidinotriazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methylpyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-6-piperidinotriazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

2-Amino-4-methyl-6-piperidinotriazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-piperidinotriazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Shares a similar core structure but lacks the piperidine ring.

    2-Amino-6-methylpyrimidine: Another triazine derivative with different substituents.

    4-Amino-2,6-dimethoxypyrimidine: A related compound with methoxy groups instead of a piperidine ring.

Uniqueness

2-Amino-4-methyl-6-piperidinotriazine is unique due to the presence of both an amino group and a piperidine ring, which confer distinct chemical and biological properties

Properties

CAS No.

30084-28-7

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

4-methyl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H15N5/c1-7-11-8(10)13-9(12-7)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13)

InChI Key

QSGLOPSPZDGXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N2CCCCC2)N

Origin of Product

United States

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